N1-Substituent Identity Drives Divergent Kinase Selectivity: STE7/STE20 vs. JAK Family Targeting
The target compound, bearing an N1-methyl group on the piperidine ring, exhibits kinase binding affinity shifted toward selected members of the STE7 and STE20 subfamilies, whereas tofacitinib (bearing N1-cyanoacetyl) selectively inhibits JAK family kinases (JAK3 IC₅₀ = 1.6–55.0 nM; JAK1 IC₅₀ = 3.2–15.1 nM, depending on assay format) [1]. In the foundational selectivity study by Jiang et al. (2008), all four enantiopure tofacitinib stereoisomers were profiled across >350 kinases: the 3R,4R isomer (tofacitinib) showed primary JAK3/JAK2 binding, while the 3R,4S and 3S,4R isomers—which differ in piperidine substitution geometry analogous to the altered N1-substitution in the title compound—gained affinity for STE7 and STE20 subfamily kinases [2]. The title compound's N1-methyl substitution mimics this selectivity shift by abolishing the cyanoacetyl-mediated JAK pocket interactions.
| Evidence Dimension | Kinase subfamily selectivity (primary target family) |
|---|---|
| Target Compound Data | Inhibits selected members of STE7 and STE20 subfamily kinases (qualitative binding observed; no quantitative IC₅₀ panel publicly available for this exact compound). |
| Comparator Or Baseline | Tofacitinib (CP-690,550): JAK3 IC₅₀ = 1.6 ± 0.2 nM (recombinant enzyme) [Ref: Changelian et al.]; JAK3 IC₅₀ = 55.0 nM (alternate assay format) [Ref: PMC10885424 Table 1]. |
| Quantified Difference | Qualitative divergence: STE7/STE20-targeting phenotype vs. JAK-family-selective phenotype. The N1-cyanoacetyl→N1-methyl substitution functionally inverts the primary kinase subfamily engagement. |
| Conditions | Kinase panel screening: >350 kinases (Ambit Biosciences platform), %DMSO control at single concentration for primary screen; Kd determinations for hits. Jiang et al., J. Med. Chem. 2008. |
Why This Matters
For researchers developing STE7/STE20 subfamily chemical probes or investigating off-target liabilities of JAK inhibitor scaffolds, this compound provides a structurally defined tool with divergent kinase selectivity that cannot be obtained using tofacitinib itself.
- [1] Changelian, P.S.; Flanagan, M.E.; Ball, D.J.; et al. Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science 2003, 302(5646), 875–878. Tofacitinib (CP-690,550) JAK3 IC₅₀ = 1 nM; JAK2 IC₅₀ = 20 nM; JAK1 IC₅₀ = 112 nM. View Source
- [2] Jiang, J.K.; Ghoreschi, K.; Deflorian, F.; et al. J. Med. Chem. 2008, 51(24), 8012–8018. All four stereoisomers profiled across >350 kinases; 3R,4S and 3S,4R stereoisomers showed binding affinity for STE7 and STE20 subfamily kinases. View Source
